molecular formula C14H17NO2 B167230 Benzyl 4-methylenepiperidine-1-carboxylate CAS No. 138163-12-9

Benzyl 4-methylenepiperidine-1-carboxylate

Cat. No. B167230
Key on ui cas rn: 138163-12-9
M. Wt: 231.29 g/mol
InChI Key: FQLKVNIQHUASLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07498323B2

Procedure details

A sodium hydride (13.2 g) was added to an anhydrous dimethylsulfoxide (176 mL) and the mixture was heated for 2 hours at 60° C. After cooling, to a suspension of methyltriphenylphosphonium bromide (110.4 g) in dimethylsulfoxide (120 mL) was added the reaction mixture, and the mixture was stirred for 30 minutes at room temperature. To the reaction mixture was added a solution of benzyl 4-oxo-1-piperidinecarboxylate (60 g) in dimethylsulfoxide (150 mL), the mixture was stirred for 1 hour at 50° C. After cooling, to the mixture was added water (2.5 L) and the mixture was extracted with ethyl acetate (1.5 L). The organic layer was washed with a saturated aqueous solution of ammonium chloride (0.5 L) and a saturated aqueous solution of sodium chloride (0.5 L), dried and then concentrated. The obtained residue was purified by column chromatography on silica gel (n-hexane:ethyl acetate:chloroform=9:1:1) to give the title compound (51.1 g) having the following physical data.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
176 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 L
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Four
Quantity
110.4 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].O=[C:4]1[CH2:9][CH2:8][N:7]([C:10]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[O:11])[CH2:6][CH2:5]1.O.[CH3:21]S(C)=O>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH2:21]=[C:4]1[CH2:9][CH2:8][N:7]([C:10]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[O:11])[CH2:6][CH2:5]1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
176 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
O=C1CCN(CC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
150 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
2.5 L
Type
reactant
Smiles
O
Step Four
Name
Quantity
120 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
110.4 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added the reaction mixture
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour at 50° C
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling, to the mixture
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (1.5 L)
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous solution of ammonium chloride (0.5 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium chloride (0.5 L), dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by column chromatography on silica gel (n-hexane:ethyl acetate:chloroform=9:1:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C=C1CCN(CC1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 51.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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